molecular formula C17H24O2 B3826669 Benzyl 2-(2,2,3-trimethylcyclopentyl)acetate

Benzyl 2-(2,2,3-trimethylcyclopentyl)acetate

Cat. No.: B3826669
M. Wt: 260.4 g/mol
InChI Key: BKOGJJBTPUWMSH-UHFFFAOYSA-N
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Description

Benzyl 2-(2,2,3-trimethylcyclopentyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a benzyl group attached to a 2-(2,2,3-trimethylcyclopentyl)acetate moiety. This compound is known for its unique structural features, which include a cyclopentyl ring with three methyl substituents and an ester functional group. The compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(2,2,3-trimethylcyclopentyl)acetate typically involves the esterification of 2-(2,2,3-trimethylcyclopentyl)acetic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(2,2,3-trimethylcyclopentyl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or benzyl derivatives.

Scientific Research Applications

Benzyl 2-(2,2,3-trimethylcyclopentyl)acetate is utilized in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential biological activities and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the formulation of fragrances and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of Benzyl 2-(2,2,3-trimethylcyclopentyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release the corresponding acid and alcohol, which may then interact with biological pathways. The cyclopentyl ring and benzyl group contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzyl acetate: Similar ester structure but lacks the cyclopentyl ring.

    2-(2,2,3-trimethylcyclopentyl)acetic acid: The acid form of the compound.

    Cyclopentyl acetate: Contains a cyclopentyl ring but lacks the benzyl group.

Uniqueness

Benzyl 2-(2,2,3-trimethylcyclopentyl)acetate is unique due to the presence of both a benzyl group and a highly substituted cyclopentyl ring. This combination imparts distinct chemical and physical properties, making it valuable for specific research applications and industrial uses.

Properties

IUPAC Name

benzyl 2-(2,2,3-trimethylcyclopentyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-13-9-10-15(17(13,2)3)11-16(18)19-12-14-7-5-4-6-8-14/h4-8,13,15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKOGJJBTPUWMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1(C)C)CC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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